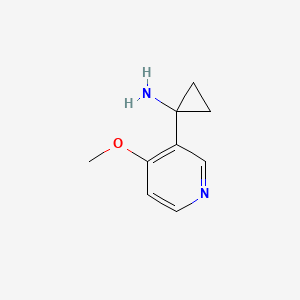
4'-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of a butyl group and a nonafluorononyl chain, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, where a butyl halide reacts with the bithiophene core in the presence of a strong base.
Attachment of the Nonafluorononyl Chain: The nonafluorononyl chain can be attached through a nucleophilic substitution reaction, where a nonafluorononyl halide reacts with the bithiophene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
科学的研究の応用
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: It can be used in the development of biosensors and bioelectronic devices due to its unique electronic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
作用機序
The mechanism of action of 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in electronic and optoelectronic applications. Its interaction with biological molecules can also lead to changes in cellular signaling pathways, making it useful in biomedical research.
類似化合物との比較
Similar Compounds
- 4’-Butyl-3-fluorobiphenyl
- 4’'-Butyl-4-bromo-3-fluorobiphenyl
- 3-(4-N-butylphenyl)thiophenol
- 1-butyl-4-(3-methylphenyl)benzene
Uniqueness
Compared to similar compounds, 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene stands out due to its nonafluorononyl chain, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
特性
CAS番号 |
919079-94-0 |
|---|---|
分子式 |
C21H23F9S2 |
分子量 |
510.5 g/mol |
IUPAC名 |
2-(4-butylthiophen-2-yl)-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)thiophene |
InChI |
InChI=1S/C21H23F9S2/c1-2-3-7-14-12-16(32-13-14)17-15(9-11-31-17)8-5-4-6-10-18(22,23)19(24,25)20(26,27)21(28,29)30/h9,11-13H,2-8,10H2,1H3 |
InChIキー |
HJAXMZVXQFFGLO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CSC(=C1)C2=C(C=CS2)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


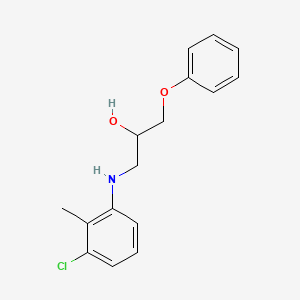
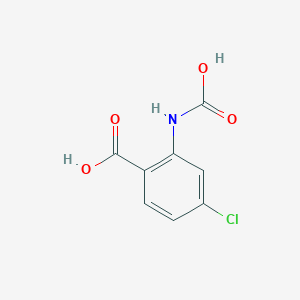
silane](/img/structure/B12629838.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)
![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)
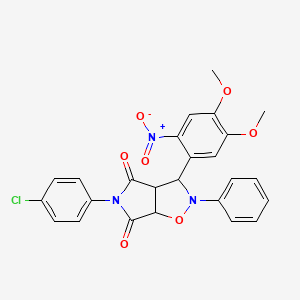
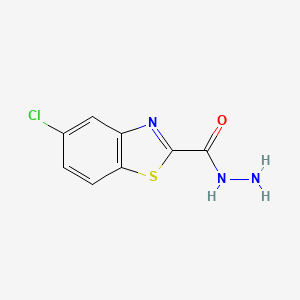

![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
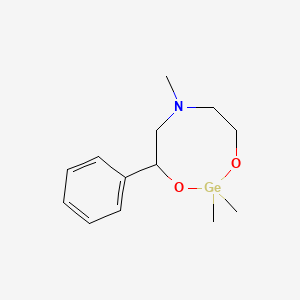
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)
